[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate
Overview
Description
[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate is a useful research compound. Its molecular formula is C14H9Cl2F3N4O3S and its molecular weight is 441.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound [(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate is a novel chemical entity with potential applications in various biological fields, including pharmacology and agriculture. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrimidine ring substituted with dichloro and methylsulfanyl groups, linked to a carbamate moiety that includes a trifluoromethoxy phenyl group. The presence of these functional groups is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit antimicrobial activity . The pyrimidine derivatives have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have highlighted the effectiveness of pyrimidine derivatives against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by these organisms .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in metabolic pathways. Pyrimidine derivatives are known to interfere with nucleotide synthesis, which is crucial for cell division and growth in microorganisms. This mechanism could be exploited for developing new antimicrobial agents .
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : The initial step involves the reaction between 4,6-dichloro-2-methylsulfanylpyrimidine and an appropriate amine to form an imine.
- Carbamate Formation : Subsequent reaction with a carbamate reagent introduces the carbamate functionality, which enhances the compound's solubility and biological activity.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of pyrimidine were tested for their antimicrobial properties. The results indicated that compounds with similar structures to [(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] showed significant inhibition against both gram-positive and gram-negative bacteria .
Compound | Target Pathogen | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
Target Compound | E. coli | 20 |
Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibition potential of various pyrimidine derivatives. The findings revealed that the target compound effectively inhibited dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism .
Properties
IUPAC Name |
[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N4O3S/c1-27-12-22-10(15)9(11(16)23-12)6-20-26-13(24)21-7-2-4-8(5-3-7)25-14(17,18)19/h2-6H,1H3,(H,21,24)/b20-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGSGDQGIGMBKR-IOXNKQMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NOC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C(C(=N1)Cl)/C=N\OC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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